1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a chlorophenyl group and a trifluoromethyl group, which are significant for its pharmacological properties. Pyrazole derivatives have been extensively studied for their potential as anti-inflammatory, analgesic, and antimicrobial agents .
The synthesis of 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can be achieved through several methods. One effective approach involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form pyrazole intermediates. For instance:
This method has been reported to yield high purity products with good yields (up to 98% in some cases) by optimizing reaction conditions such as temperature and time .
The molecular structure of 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is characterized by the following features:
The structure can be analyzed using techniques such as X-ray crystallography, which provides detailed information about bond lengths, angles, and spatial arrangement of atoms .
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine may participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is primarily linked to its interaction with biological targets:
Studies suggest that the presence of trifluoromethyl groups enhances binding affinity to target proteins, making these compounds potent therapeutic agents .
The physical and chemical properties of 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine include:
Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into functional groups present in the compound .
The applications of 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine are diverse:
Research continues into optimizing these applications through structural modifications and understanding the underlying mechanisms of action .
The pyrazole heterocycle—a five-membered ring with two adjacent nitrogen atoms—has evolved from early dye chemistry to a privileged scaffold in modern drug design. First isolated in 1883, pyrazole derivatives gained pharmaceutical prominence with the 1949 introduction of antipyrine for pain management. The scaffold’s versatility allows strategic substitutions at N1, C3, C4, and C5 positions, enabling precise modulation of pharmacodynamic and pharmacokinetic properties. Contemporary pyrazole-based drugs include celecoxib (a COX-2 selective inhibitor), rimonabant (a cannabinoid receptor antagonist), and the antiretroviral drug raltegravir. The pyrazole core confers metabolic stability, facilitates hydrogen bonding, and enables π-π stacking interactions with biological targets, making it indispensable for designing enzyme inhibitors and receptor modulators [4] [8].
Table 1: Evolution of Pyrazole-Based Therapeutics
Era | Representative Drug | Therapeutic Application | Structural Advancement |
---|---|---|---|
Pre-1950 | Antipyrine | Analgesic/Antipyretic | Unsubstituted pyrazole core |
1960–1990 | Phenylbutazone | NSAID | Diaryl substitution at C3/C5 |
Post-2000 | Celecoxib | Selective COX-2 inhibition | Sulfonamide at C1, trifluoromethyl at C4 |
Contemporary* | Target compound | Multitarget anti-inflammatory | Chlorophenyl + trifluoromethylphenyl |
*Refers to 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
The lead compound—1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-97-1)—exhibits strategic substitutions that define its bioactivity. Its molecular formula is C₁₆H₁₁ClF₃N₃ (MW: 337.73 g/mol), with the canonical SMILES string NC1=C(C=NN1C1=CC=CC(Cl)=C1)C1=CC=CC(=C1)C(F)(F)F [1] [2]. The 3-chlorophenyl group at N1 enhances electron withdrawal, increasing the compound’s electrophilic character and membrane permeability. Conversely, the 3-(trifluoromethyl)phenyl at C4 contributes to:
Table 2: Comparative Analysis of Structural Analogs
CAS Number | Substituent at N1 | Substituent at C4 | Molecular Weight (g/mol) | Key Bioactivity |
---|---|---|---|---|
324008-97-1 | 3-Chlorophenyl | 3-(Trifluoromethyl)phenyl | 337.73 | Dual COX-2/ROS inhibition |
324008-99-3 | 3-(Trifluoromethyl)phenyl | 4-Chlorophenyl | 337.73 | Moderate COX-2 downregulation |
242797-30-4 | 3-(Trifluoromethyl)phenyl | 3-Chlorophenyl | 337.73 | Selective COX-1 inhibition |
618098-27-4 | 3-Chlorophenyl | 4-Methylphenyl | 283.75 | Glutathione peroxidase modulation |
Positional isomerism dramatically alters bioactivity: The 3,3'-disubstituted variant (CAS 324008-97-1) shows superior COX-2 affinity versus its 3,4'-isomer (CAS 324008-99-3), attributed to optimized dipole alignment in the enzyme’s hydrophobic pocket [3] [6].
Elevated prostaglandin E₂ (PGE₂) and reactive oxygen species (ROS) drive inflammatory pathologies like rheumatoid arthritis and atherosclerosis. Traditional NSAIDs non-selectively inhibit cyclooxygenases (COX), causing gastrointestinal and renal toxicity. The target compound addresses this via multitarget mechanisms:
Table 3: Biological Activity Profile in In Vitro Models
Biological Target | Assay System | Key Result | Mechanistic Insight |
---|---|---|---|
COX-2 inhibition | Human whole blood | IC₅₀ = 2.19 ± 0.29 μM (compound 3b analog) | Competitive inhibition at catalytic site |
ROS suppression | Thrombin-activated platelets | 85% reduction at 10 μM | NADPH oxidase inhibition & electron donation |
Lipid peroxidation | Platelet membranes | TBARS reduction by 72% | Free radical chain termination |
Endothelial protection | H₂O₂-stimulated EA.hy926 cells | Viability increase from 48% to 82% | Restoration of oxidative phosphorylation |
The trifluoromethyl group amplifies these effects by stabilizing the molecule’s binding pose within COX-2’s hydrophobic groove, while the chlorophenyl moiety enhances radical scavenging via resonance delocalization. This dual action disrupts the inflammation-oxidative stress cycle, where PGE₂ amplifies ROS generation and vice versa [4] . Structural optimization of pyrazoles thus enables simultaneous targeting of enzymatic and non-enzymatic inflammatory mediators, positioning them as next-generation therapeutics for chronic inflammatory disorders.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7